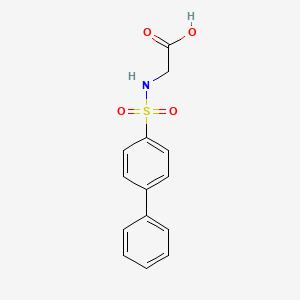

(Biphenyl-4-sulfonylamino)-acetic acid

Descripción

Historical and Contemporary Significance of Sulfonamide and Acetic Acid Motifs in Bioactive Molecules

The sulfonamide functional group is a cornerstone of medicinal chemistry and is considered an indispensable pharmacophore. acs.org Historically, sulfonamides became famous as the first class of synthetic antibacterial drugs, revolutionizing the treatment of bacterial infections in the pre-antibiotic era. researchgate.net In contemporary drug discovery, their role has expanded dramatically. The sulfonamide motif is present in a wide array of therapeutic agents, including those with antibacterial, anticancer, anti-inflammatory, antiviral, antioxidant, and anticonvulsant properties. researchgate.netresearchgate.netnih.gov Their prevalence is highlighted by the fact that 25% of all new molecular entities approved by the FDA in the first half of 2022 contained a sulfonamide group. acs.org The enduring importance of this motif is attributed to its ability to act as a stable, versatile scaffold that can form key interactions, such as hydrogen bonds, with biological targets. researchgate.netnih.gov

Similarly, the acetic acid moiety is a fundamental feature in many biologically active compounds. Molecules belonging to the class of biphenyl (B1667301) acetic acids have been investigated for a range of biological effects, including anti-inflammatory, analgesic, and antipyretic activities. ontosight.ai The mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. ontosight.ai The carboxylic acid group is crucial for this activity, often serving as a key binding element to the active site of enzymes. The combination of amino acids with acetic acid derivatives has also been explored to create compounds with tailored pharmacological properties. researchgate.netnih.govresearchgate.net

Rationale for the Investigation of Biphenyl-Derived Scaffolds in Medicinal Chemistry

The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. doaj.org This scaffold is found in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, anticancer, and anti-HIV effects. doaj.org

The rationale for investigating biphenyl-derived scaffolds stems from several key advantages:

Structural Rigidity and Conformational Flexibility: The biphenyl motif provides a semi-rigid backbone that can properly orient substituents in three-dimensional space to optimize interactions with a target protein. The rotational flexibility around the bond connecting the two phenyl rings allows the molecule to adopt various conformations, which can be fine-tuned to achieve high binding affinity and selectivity.

Modulation of Physicochemical Properties: The biphenyl group is lipophilic, which can enhance membrane permeability and oral bioavailability. Its structure can be readily modified with various substituents to modulate properties like solubility and metabolic stability. acs.org For instance, introducing polar groups can improve water solubility. acs.org

Broad Target Applicability: Biphenyl derivatives have been successfully developed as small-molecule inhibitors for challenging targets like protein-protein interactions (PPIs), such as the PD-1/PD-L1 interaction in cancer immunotherapy. researchgate.netacs.org They have also been used to target receptors like the 5-HT(7) receptor, which is implicated in depression and neuropathic pain. nih.gov

These characteristics make the biphenyl scaffold an attractive starting point for the design of novel therapeutic agents targeting a diverse range of diseases. doaj.orgmdpi.com

Overview of the (Biphenyl-4-sulfonylamino)-acetic Acid System within Chemical Biology

The this compound system, which has the chemical formula C14H13NO4S, combines the key features of the sulfonamide, acetic acid, and biphenyl motifs into a single molecule. nih.gov Research into this specific chemical entity has explored its synthesis and potential biological applications, particularly its antimicrobial and antioxidant properties. ijcce.ac.ir

One study detailed the synthesis of 2-([1,1'-biphenyl]-4-yl-sulfonamido) acetic acid using ultrasound-assisted techniques, which can accelerate reaction times compared to conventional heating methods. ijcce.ac.ir The synthesized compound was then evaluated for its biological activity. The research demonstrated that this molecule possesses noteworthy antioxidant capabilities. Furthermore, it was screened for antimicrobial effects. ijcce.ac.ir

To understand the potential mechanism of action at a molecular level, in silico molecular docking studies were performed. These studies investigated the binding of this compound to potential enzyme targets, including Dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria, and Carbonic anhydrase II (CA II). ijcce.ac.ir Such computational studies are crucial in chemical biology for predicting binding mechanisms and guiding the development of more potent inhibitors. ijcce.ac.ir

| Compound Name | Biological Activity Investigated | Key Findings | Computational Target(s) |

|---|---|---|---|

| This compound | Antimicrobial, Antioxidant | The compound exhibited noteworthy antioxidant activity. ijcce.ac.ir | Dihydropteroate synthase (DHPS), Carbonic anhydrase II (hCA II) ijcce.ac.ir |

Structure

2D Structure

Propiedades

IUPAC Name |

2-[(4-phenylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Biphenyl 4 Sulfonylamino Acetic Acid and Its Structural Analogues

Retrosynthetic Analysis of the (Biphenyl-4-sulfonylamino)-acetic Acid Core

A retrosynthetic approach to this compound logically disconnects the molecule at the sulfonamide bond. This primary disconnection reveals two key synthons: an electrophilic 4-biphenylsulfonyl moiety and a nucleophilic glycine (B1666218) or glycine-equivalent. This strategy simplifies the synthesis into two main challenges: the preparation of the biphenylsulfonyl precursor and the subsequent coupling with the amino acid component.

Figure 1: Retrosynthetic Disconnection of this compound

This schematic illustrates the key disconnection at the sulfur-nitrogen bond, identifying the primary precursors for the synthesis.

Precursor Synthesis: Focusing on 4-Biphenylsulfonyl Chloride Derivatization

The principal electrophilic precursor required for the synthesis is 4-biphenylsulfonyl chloride. Its synthesis typically begins with biphenyl (B1667301), which undergoes electrophilic sulfonation. The regioselectivity of this reaction is crucial for obtaining the desired 4-substituted product.

The sulfonation of biphenyl with agents like fuming sulfuric acid or sulfur trioxide predominantly yields biphenyl-4-sulfonic acid due to the directing effects of the phenyl substituent. researchgate.netrsc.org While some ortho-substitution may occur, the para-isomer is generally favored. masterorganicchemistry.com The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Table 1: Common Reagents for 4-Biphenylsulfonyl Chloride Synthesis

| Step | Transformation | Reagent(s) | Typical Conditions |

|---|---|---|---|

| 1 | Sulfonation | Fuming H₂SO₄ or SO₃ | 0°C to room temperature |

| 2 | Chlorination | Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF |

This two-step sequence provides a reliable route to the key 4-biphenylsulfonyl chloride intermediate, which serves as the cornerstone for coupling with various amino components.

Amidation and Sulfonamide Formation Strategies

The formation of the sulfonamide linkage is the central bond-forming step in the synthesis of this compound. This reaction involves the nucleophilic attack of the amino group of glycine on the electrophilic sulfur atom of 4-biphenylsulfonyl chloride. nih.gov

The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct generated during the reaction. A variety of bases can be employed, with the choice often depending on the specific substrate and solvent system. Common choices include aqueous sodium hydroxide (B78521) (Schotten-Baumann conditions), triethylamine, or pyridine. nih.gov

To avoid potential side reactions with the carboxylic acid moiety of glycine, it is often advantageous to use a protected form of the amino acid, such as glycine methyl or ethyl ester. The ester can be subsequently hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

Reaction Scheme:

C₆H₅-C₆H₄-SO₂Cl + H₂N-CH₂-COOR' --(Base)--> C₆H₅-C₆H₄-SO₂-NH-CH₂-COOR'

C₆H₅-C₆H₄-SO₂-NH-CH₂-COOR' --(Hydrolysis)--> C₆H₅-C₆H₄-SO₂-NH-CH₂-COOH (Where R' = Alkyl group, e.g., Me, Et)

This strategy ensures a clean and high-yielding synthesis of the target molecule and is readily adaptable for creating structural analogues by substituting glycine with other amino acids. nih.govnih.gov

Advanced Synthetic Approaches for Library Generation

The biphenyl sulfonamide scaffold is a common motif in medicinal chemistry, making the development of efficient methods for generating libraries of analogues a significant objective. Advanced synthetic approaches focus on scalability, efficiency, and the ability to rapidly produce a diverse set of compounds.

Solution-Phase Synthesis Optimization for Scalability

While solid-phase synthesis is a powerful tool for library generation, solution-phase synthesis offers advantages in terms of scalability and ease of purification for certain applications. nih.gov Liquid-Phase Combinatorial Synthesis (LPCS) using soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), allows for reactions to occur in a homogeneous environment, facilitating monitoring and driving reactions to completion. pnas.org The polymer-bound product can then be easily precipitated and purified, avoiding traditional chromatographic methods. rsc.org

For the synthesis of a this compound library, a soluble polymer could be functionalized with various amino acids. These polymer-supported amino acids would then be reacted in parallel with a set of diverse biphenylsulfonyl chlorides to generate a library of products that can be cleaved from the support in a final step.

Considerations for Parallel Synthesis and Combinatorial Chemistry

Parallel synthesis is a key strategy for rapidly generating a library of discrete compounds. nih.gov This approach involves conducting multiple, separate reactions simultaneously, often in multi-well plates. For a library of this compound analogues, one could array a series of different amino acid esters in a 96-well plate and add a solution of 4-biphenylsulfonyl chloride to each well. Alternatively, different substituted biphenylsulfonyl chlorides could be reacted with a single amino acid. nih.gov

Combinatorial chemistry, particularly the "split-and-pool" or "split-mix" synthesis strategy, allows for the creation of very large libraries of compounds, albeit as mixtures. americanpeptidesociety.org In this approach, a solid support (e.g., resin beads) is divided into portions, each is reacted with a different building block (e.g., a substituted biphenylsulfonyl chloride), and then all portions are recombined. The process is repeated with the next building block (e.g., an amino acid), leading to a library where each bead ideally contains a single, unique compound. nih.gov This method is highly efficient for generating vast chemical diversity for high-throughput screening.

Table 2: Comparison of Library Synthesis Strategies

| Strategy | Key Feature | Advantages | Considerations |

|---|---|---|---|

| Parallel Synthesis | Spatially separated, simultaneous reactions | Each product is a known, discrete compound | Throughput limited by the number of reaction vessels |

| Split-and-Pool | Mixing and splitting of solid support | Can generate millions of compounds efficiently | Products are generated as mixtures; requires deconvolution |

| Solution-Phase (LPCS) | Homogeneous reaction on a soluble support | Easy reaction monitoring, non-chromatographic purification | Requires development of appropriate polymer linkage and cleavage |

Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

When synthesizing more complex derivatives of this compound, chemo- and regioselectivity become critical considerations.

Chemoselectivity primarily arises when one of the precursor molecules contains multiple reactive functional groups. For instance, if a derivative of glycine with an additional nucleophilic group (e.g., lysine (B10760008) or ornithine) is used, there is a potential for reaction at both the alpha-amino group and the side-chain amino group. To ensure the reaction occurs exclusively at the desired position, orthogonal protecting group strategies are necessary. One amino group would be temporarily blocked with a protecting group that is stable to the sulfonylation conditions and can be removed later without affecting the newly formed sulfonamide.

Regioselectivity is a key concern during the synthesis of the 4-biphenylsulfonyl chloride precursor. As mentioned, the electrophilic sulfonation of biphenyl is generally para-selective. researchgate.netrsc.org However, if the biphenyl ring system is already substituted, the position of the incoming sulfonyl group is dictated by the electronic and steric effects of the existing substituent(s). rsc.org For example, an electron-donating group will activate the ortho and para positions relative to itself, while an electron-withdrawing group will direct the incoming electrophile to the meta position. Understanding these directing effects is essential for the planned synthesis of analogues with substitution on the biphenyl core. masterorganicchemistry.com The use of blocking groups can also be a strategy to direct sulfonation to a specific, otherwise disfavored, position. masterorganicchemistry.com

Rational Design Principles for Analogues

Rational drug design for analogues of this compound focuses on methodically altering its three main structural components: the biphenyl moiety, the sulfonylamino linker, and the carboxylic acid terminus. The goal is to probe the chemical space around the core structure to identify modifications that enhance desired biological effects.

The biphenyl group is a crucial component, often involved in critical binding interactions with biological targets through hydrophobic and aromatic interactions. researchgate.net Its systematic modification is a key strategy in SAR studies. Biphenyl derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. researchgate.netajgreenchem.com

Research on related biphenyl structures demonstrates that introducing substituents at various positions on either of the phenyl rings can significantly influence activity. For instance, the position, size, and electronic nature of substituents can modulate the compound's potency and selectivity. Key modifications include:

Substitution on the Terminal Phenyl Ring: Adding small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens like chloro or fluoro) can alter the electronic distribution and steric profile of the molecule. researchgate.net These changes can affect how the moiety fits into a receptor's binding pocket.

Altering Torsional Angle: The rotation around the bond connecting the two phenyl rings (the torsional or dihedral angle) is critical for achieving an optimal conformation for binding. Bulky substituents at the ortho-positions can restrict this rotation, locking the molecule into a specific conformation that may be more or less active.

| Modification Type | Specific Example | Rationale for Activity Modulation | Potential Effect |

|---|---|---|---|

| Para-substitution | Addition of a 4'-Chloro or 4'-Fluoro group | Alters electronic properties and hydrophobicity; may form specific halogen bonds with the target. | Increased or decreased binding affinity. |

| Ortho-substitution | Addition of a 2'-Methyl group | Introduces steric hindrance, restricting the biphenyl torsional angle. | Locks the molecule in a potentially more active conformation. |

| Bioisosteric Replacement | Replacing a phenyl ring with a pyridyl group | Introduces a nitrogen atom, allowing for potential new hydrogen bond interactions. | Enhanced binding affinity and improved solubility. |

| Multiple Substitutions | Adding 2',4'-difluoro groups | Combines electronic effects of halogens with potential for specific interactions at multiple points. neu.edu.tr | Significant change in potency and selectivity profile. |

The sulfonylamino bridge is a stable linker that positions the biphenyl and acetic acid moieties at a specific distance and orientation. Its hydrogen atom on the nitrogen can act as a hydrogen bond donor. Modifications to this linker can fine-tune the molecule's conformational flexibility and hydrogen bonding capabilities.

Potential modifications include:

N-Alkylation: Introducing a small alkyl group (e.g., methyl) on the nitrogen atom removes the hydrogen bond donor capability. This can probe the importance of this interaction for biological activity.

Linker Homologation: The length of the linker can be extended or shortened to alter the distance between the terminal functional groups, which can be critical for optimal interaction with a target.

Bioisosteric Replacement: The sulfonamide group (-SO₂NH-) can be replaced with other functionalities like a simple amide (-CONH-) or a reversed sulfonamide (-NHSO₂-). Such changes would significantly alter the linker's geometry, electronic character, and hydrogen bonding pattern, leading to different SAR profiles. mdpi.com

The carboxylic acid group is typically a key pharmacophoric feature, often involved in strong ionic or hydrogen bond interactions with a biological target. pharmacy180.com However, its acidic nature can sometimes limit cell permeability and bioavailability. Derivatization of this group is a common strategy to create prodrugs or to explore other possible binding interactions. researchgate.net

Common derivatization approaches include:

Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) neutralizes the charge and increases lipophilicity. thermofisher.com These esters can act as prodrugs, being hydrolyzed back to the active carboxylic acid by esterases within the body.

Amidation: Reaction with amines forms amides. This replaces the strong acidic group with a neutral moiety that can still participate in hydrogen bonding. A wide variety of amines can be used to introduce different functionalities. nih.gov

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups known as bioisosteres, such as tetrazole or hydroxamic acid. nih.gov These groups mimic the acidic properties and spatial arrangement of the carboxylic acid but may offer advantages in terms of metabolic stability or binding interactions.

| Derivative Type | Resulting Functional Group | Primary Goal | Example Reagent |

|---|---|---|---|

| Ester | -COOR | Increase lipophilicity; create prodrugs. thermofisher.com | Methanol, Ethanol |

| Amide | -CONR₂ | Neutralize charge; introduce new H-bonding sites. nih.gov | Ammonia, primary/secondary amines |

| Hydroxamic Acid | -CONHOH | Act as a bioisostere; potent metal chelator. nih.gov | Hydroxylamine |

| Acyl Hydrazide | -CONHNH₂ | Serve as an intermediate for further synthesis. thermofisher.com | Hydrazine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, QSAR models can guide the design of new derivatives with potentially higher efficacy. researchgate.netresearchgate.net

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. nih.gov The selection of appropriate descriptors is crucial for building a predictive model. For a molecule like this compound, descriptors from several categories would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms. researchgate.net They are important for modeling electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR), molecular volume, and surface area are common examples. They help quantify how well a molecule fits into a binding site. nih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies the molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices and kappa shape indices. They describe molecular size, shape, and degree of branching. researchgate.net

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations can provide detailed information about the electronic structure and reactivity of the molecules. nih.gov

| Descriptor Class | Specific Descriptor | Property Represented |

|---|---|---|

| Hydrophobic | logP | Lipophilicity and partitioning behavior. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. researchgate.net |

| Topological | Kappa Shape Indices (κ) | Molecular shape and flexibility. researchgate.net |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability. researchgate.net |

Once descriptors are calculated for a series of analogues with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used in model generation. nih.govmedcraveonline.com

Common methods for model development include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the biological activity as a function of several molecular descriptors. semanticscholar.org

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large or when they are correlated with each other.

Machine Learning Methods: Techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships between structure and activity. semanticscholar.org

The quality and predictive ability of a QSAR model are assessed using several statistical parameters. A robust model should have a high squared correlation coefficient (R²) for the training set, a high squared cross-validation coefficient (q²), and, most importantly, a high predictive R² (R²_pred) for the external test set. medcraveonline.comnih.gov A well-validated QSAR model can then be used to predict the biological efficacy of newly designed, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Design and Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Computational Chemical Analysis of Biphenyl 4 Sulfonylamino Acetic Acid and Its Interactions

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are indispensable tools for exploring these aspects.

For the sulfonamide linkage, rotational spectroscopy studies on benzenesulfonamides have indicated that the amino group often adopts a conformation perpendicular to the plane of the benzene (B151609) ring. nih.govnih.gov This arrangement is influenced by weak intramolecular interactions. nih.govnih.gov In (Biphenyl-4-sulfonylamino)-acetic acid, the flexibility around the S-N bond and the bonds within the acetic acid side chain will further contribute to the conformational diversity.

The interplay of these rotational degrees of freedom defines the preferred three-dimensional arrangement of the molecule. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to calculate the potential energy surface of the molecule and identify low-energy, stable conformers. These preferred conformations represent the most likely shapes the molecule will adopt and are crucial for understanding its interaction with biological targets.

Table 1: Key Torsional Angles in this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C1'-C4'-S | Rotation of the sulfonyl group relative to the second phenyl ring | Influences the overall shape and directionality of the sulfonamide group. |

| C1'-C4'-S-N | Rotation around the C-S bond | Affects the positioning of the amino-acetic acid moiety. |

| C4'-S-N-Cα | Rotation around the S-N bond | A key flexible linker determining the orientation of the acetic acid group. |

| S-N-Cα-C(O) | Rotation within the acetic acid side chain | Determines the spatial arrangement of the carboxyl group, a potential hydrogen bonding site. |

Note: This table represents a qualitative analysis of the key rotational bonds and their likely impact on the conformation of this compound.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, taking into account environmental factors such as solvent and temperature. Simulating this compound in an aqueous environment would reveal how interactions with water molecules influence its conformational preferences. The polar sulfonamide and carboxylic acid groups are expected to form hydrogen bonds with water, which could stabilize certain conformations over others.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets and elucidating the key interactions that stabilize the ligand-receptor complex.

The biphenyl (B1667301) sulfonamide scaffold is a known pharmacophore that interacts with a variety of protein targets. Molecular docking studies on derivatives of this scaffold have identified several potential targets. For instance, biphenyl sulfonamide derivatives have been docked against enzymes such as Dihydropteroate synthase (DHPS) and Carbonic anhydrase II (CA II). ijcce.ac.ir A study involving the synthesis of 2-([1,1'-biphenyl]-4-yl-sulfonamido)acetic acid specifically mentioned its evaluation against these two enzymes. ijcce.ac.ir

Other computational studies have explored biphenyl sulfonamides as inhibitors of Matrix Metalloproteinase-2 (MMP-2) and as modulators of the Keap1-Nrf2 protein-protein interaction. nih.govnih.gov Furthermore, a series of new biphenyl bis-sulfonamide derivatives were investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These findings suggest that this compound could potentially interact with a range of enzymes and receptors, and molecular docking can be employed to screen a library of protein structures to identify those with favorable binding pockets.

Table 2: Potential Protein Targets for this compound Based on Analog Studies

| Protein Target | Therapeutic Area | Rationale from Analog Studies |

| Dihydropteroate synthase (DHPS) | Antibacterial | Docking studies performed on 2-([1,1'-biphenyl]-4-yl-sulfonamido)acetic acid. ijcce.ac.ir |

| Carbonic Anhydrase II (CA II) | Glaucoma, Diuretics | Docking studies performed on 2-([1,1'-biphenyl]-4-yl-sulfonamido)acetic acid. ijcce.ac.ir |

| Matrix Metalloproteinase-2 (MMP-2) | Cancer | Biphenylsulfonamide derivatives show inhibitory activity. nih.gov |

| Keap1 | Oxidative Stress-related diseases | Phenyl bis-sulfonamides act as inhibitors of the Keap1-Nrf2 interaction. nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Biphenyl bis-sulfonamide derivatives show inhibitory potential. nih.gov |

| BRD4 | Acute Myeloid Leukemia | Sulfonamide derivatives have been investigated as BRD4 inhibitors. nih.govresearchgate.net |

Note: This table is based on computational and experimental studies of compounds structurally related to this compound and suggests potential, but not confirmed, protein targets.

Once a putative binding pose is identified through molecular docking, a detailed analysis of the intermolecular interactions is crucial for understanding the basis of binding affinity and selectivity. For sulfonamide-containing ligands, the sulfonamide group is a key interaction hub. The oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. This information is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions.

DFT calculations have been employed to study the electronic properties of various sulfonamide derivatives. indexcopernicus.comresearchgate.net These studies often focus on the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich biphenyl ring system, while the LUMO may be distributed over the sulfonyl group and the phenyl ring attached to it. The precise distribution of these frontier orbitals will influence how the molecule interacts with other molecules and its susceptibility to chemical reactions.

Another important electronic property that can be calculated using QM methods is the Molecular Electrostatic Potential (MESP). The MESP map provides a visual representation of the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). acs.org For this compound, negative potential would be expected around the oxygen atoms of the sulfonyl and carboxyl groups, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the sulfonamide N-H and the carboxylic acid O-H would exhibit positive potential, indicating their role as hydrogen bond donors.

Table 3: Predicted Electronic Properties of this compound from Analog Studies

| Electronic Property | Description | Predicted Characteristics |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; likely localized on the biphenyl rings. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; likely localized on the sulfonyl-phenyl moiety. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MESP) | 3D charge distribution on the molecular surface | Negative potential around sulfonyl and carboxyl oxygens; positive potential around N-H and O-H protons. |

Note: The characteristics in this table are inferred from general principles and computational studies on analogous sulfonamide and biphenyl-containing molecules.

Electrostatic Potential and Reactivity Descriptors for this compound

A comprehensive search of available scientific literature and chemical databases did not yield specific studies detailing the electrostatic potential and reactivity descriptors for this compound. While the principles of these computational analyses are well-established in theoretical and computational chemistry, specific calculated values and detailed discussions pertaining to this particular molecule are not publicly available at this time.

In general, the molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential. For this compound, one would hypothesize that the oxygen atoms of the sulfonyl and carboxylic acid groups would exhibit negative potential, while the hydrogen atom of the carboxylic acid and the amine proton would show positive potential.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. These include parameters such as chemical hardness, softness, electronegativity, and the Fukui function. These descriptors help in predicting the reactivity and stability of a molecule. However, without specific computational studies on this compound, a data table of these values cannot be generated.

Frontier Molecular Orbital Analysis and Chemical Reactivity Indices

Similar to the previous section, a detailed search did not uncover any specific research that has conducted a Frontier Molecular Orbital (FMO) analysis or calculated the chemical reactivity indices for this compound.

FMO theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Chemical reactivity indices that can be derived from HOMO and LUMO energies include ionization potential, electron affinity, global hardness, and global softness. These indices provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Although the theoretical framework for these analyses is robust, the absence of specific computational data for this compound in the public domain prevents the creation of a data table with its HOMO-LUMO energies and associated reactivity indices. Further theoretical studies would be required to generate this specific data.

Biochemical and Cell Based Evaluation of Biphenyl 4 Sulfonylamino Acetic Acid Analogues

Target Identification and Validation Strategies

The initial step in characterizing a new chemical entity is often to identify its biological target. This can be achieved through various screening and validation methodologies.

High-Throughput Screening (HTS) enables the rapid assessment of large libraries of compounds against a specific biological target, such as an enzyme or a receptor. researchgate.netyoutube.comyoutube.com For analogues of (Biphenyl-4-sulfonylamino)-acetic acid, which belong to the sulfonamide class, common targets include enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). acs.orgnih.govijcce.ac.ir

A typical HTS campaign involves miniaturized assays in 96-, 384-, or 1536-well plate formats. researchgate.net For enzyme targets, these assays measure the conversion of a substrate to a product, often detected by changes in fluorescence, absorbance, or luminescence. nih.govnih.gov Compounds that inhibit enzyme activity are identified as "hits." For instance, a library of biphenyl-4-sulfonamides was screened against several human (h) CA isoforms using a stopped-flow assay that monitors CO2 hydration. acs.org This primary screen identified potent inhibitors for further characterization. acs.org Following the primary screen, hits are confirmed, and their potency is determined by generating dose-response curves to calculate IC50 values (the concentration required for 50% inhibition). nih.gov

| Compound Analogue | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIV (Ki, nM) |

| Analogue 1 | 9850 | 112 | 25.4 | 4.8 | 0.85 |

| Analogue 2 | 7640 | 154 | 30.1 | 5.2 | 0.63 |

| Analogue 3 | 10500 | 240 | 45.3 | 6.8 | 0.26 |

| Analogue 4 | 8300 | 180 | 28.9 | 5.5 | 0.45 |

| Acetazolamide | 250 | 12 | 25 | 5.7 | 15.3 |

| Data adapted from studies on 1,1'-biphenyl-4-sulfonamides, demonstrating typical inhibition constants (Ki) against various human carbonic anhydrase (hCA) isoforms. acs.org Acetazolamide is included as a standard reference inhibitor. |

Following hit identification from HTS, biophysical methods are employed to validate the direct binding of the compound to the target protein and to characterize the thermodynamics and kinetics of the interaction. researchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technology that measures binding events in real-time. nih.govyoutube.comyoutube.com In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip. A solution containing the compound (analyte) is then flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response. youtube.comnih.gov This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the compound is titrated into a cell containing the target protein. The resulting heat change is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction.

These techniques are crucial for confirming that a compound's activity in a biochemical assay is due to direct binding to the target and not an artifact. They also provide valuable information for structure-activity relationship (SAR) studies, guiding the chemical optimization of hit compounds. researchgate.net

Mechanism of Action Elucidation at the Cellular Level

Once a compound is confirmed to bind to a specific target, the next step is to understand its effects in a more biologically relevant context, such as living cells. researchgate.net

To understand how target engagement by a this compound analogue translates into a cellular response, downstream signaling pathways are investigated.

Western Blotting is a widely used technique to detect specific proteins in a cell lysate. thermofisher.com Cells are treated with the compound, and the levels of total and post-translationally modified (e.g., phosphorylated) proteins in a relevant signaling pathway are measured. For example, if a biphenylsulfonamide analogue inhibits a kinase, a Western blot could be used to show a decrease in the phosphorylation of that kinase's substrate. researchgate.net Similarly, if a compound is hypothesized to induce apoptosis, Western blotting can detect the cleavage of key proteins like caspases and poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com

Reporter Gene Assays are used to measure the activation or inhibition of a specific transcription factor or signaling pathway. In these assays, a cell line is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the pathway of interest. A change in the reporter signal following compound treatment indicates modulation of the pathway.

Phenotypic screening involves testing compounds in cellular models of a disease to identify agents that produce a desired change in cell phenotype, without a priori knowledge of the target. nih.govnih.gov This approach is powerful for discovering compounds with novel mechanisms of action. enamine.netselleckchem.comotavachemicals.com

A library of this compound analogues could be screened in various disease-relevant cell models. For example, in an oncology context, compounds could be screened for their ability to inhibit the proliferation of cancer cell lines, induce apoptosis, or prevent cell migration. nih.gov High-content imaging and analysis can be used to quantify various cellular parameters, such as cell number, morphology, and the expression of specific biomarkers, providing a multiparametric view of the compound's effect. nih.gov

Preclinical Pharmacokinetic (PK) Considerations from In Vitro Studies

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to ensure that it has the potential to become a successful drug. eurofinsdiscovery.comiqvia.com These properties are often evaluated using a suite of in vitro assays. youtube.com

Metabolic stability is a key parameter that influences a drug's half-life and oral bioavailability. It is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate at which the parent compound disappears over time. bioivt.com Liver microsomes contain the cytochrome P450 (CYP450) enzymes responsible for Phase I metabolism, while hepatocytes can assess both Phase I and Phase II metabolism. researchgate.netscience.gov Compounds with high metabolic instability may be rapidly cleared from the body, limiting their therapeutic efficacy. nih.govfrontiersin.org

Other important in vitro ADME assays include:

Permeability assays , such as the Caco-2 model, to predict intestinal absorption.

Plasma protein binding assays to determine the fraction of free drug available to interact with its target.

CYP450 inhibition assays to assess the potential for drug-drug interactions.

| Compound Analogue | Test System | Incubation Time (min) | % Parent Compound Remaining | Half-Life (t½, min) |

| Analogue A | Human Liver Microsomes | 60 | 15% | 22 |

| Analogue B | Human Liver Microsomes | 60 | 85% | >120 |

| Analogue C | Rat Liver Microsomes | 60 | 5% | 12 |

| Analogue D | Rat Liver Microsomes | 60 | 62% | 75 |

| This table presents representative data from an in vitro metabolic stability study. The percentage of the parent compound remaining after a 60-minute incubation with liver microsomes is measured to calculate the metabolic half-life. A higher percentage remaining and a longer half-life indicate greater metabolic stability. researchgate.netnih.govfrontiersin.org |

By integrating the data from these biochemical, biophysical, and cell-based evaluations, researchers can build a comprehensive understanding of the biological profile of this compound analogues, enabling the selection of the most promising candidates for further preclinical and clinical development.

Metabolic Stability in Hepatic Microsomes

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. This is commonly assessed using liver microsomes, which are subcellular fractions of hepatocytes containing a high concentration of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

In a typical assay, analogues of this compound would be incubated with human or animal-derived hepatic microsomes in the presence of necessary cofactors such as NADPH. The concentration of the parent compound would be monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound allows for the calculation of its intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver towards the compound. Compounds with high intrinsic clearance are generally predicted to have a short in vivo half-life.

Table 1: Representative Data Table for Metabolic Stability of Hypothetical this compound Analogues in Human Liver Microsomes

| Compound ID | t¹/² (min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|

| Analogue 1 | > 60 | < 10 |

| Analogue 2 | 25 | 27.7 |

| Analogue 3 | 10 | 69.3 |

| Control | 15 | 46.2 |

Note: This table is illustrative and does not represent actual experimental data for the specified compounds.

Plasma Protein Binding Assays

Equilibrium dialysis is a commonly employed method to determine the percentage of a compound bound to plasma proteins. In this assay, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The system is allowed to reach equilibrium, after which the concentration of the drug in both compartments is measured. The percentage of plasma protein binding is then calculated from the concentration difference.

Table 2: Representative Data Table for Plasma Protein Binding of Hypothetical this compound Analogues

| Compound ID | Human Plasma Protein Binding (%) |

|---|---|

| Analogue 1 | 85.2 |

| Analogue 2 | 99.5 |

| Analogue 3 | 92.7 |

| Control | 98.1 |

Note: This table is illustrative and does not represent actual experimental data for the specified compounds.

In Vitro Permeability Studies (e.g., Caco-2, PAMPA)

The ability of a drug to permeate biological membranes is a key factor in its absorption following oral administration. In vitro models are widely used to predict the intestinal permeability of drug candidates.

The Caco-2 cell permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. The test compound is added to the apical (donor) side of the monolayer, and its appearance on the basolateral (receiver) side is monitored over time. The apparent permeability coefficient (Papp) is then calculated.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment. This method specifically assesses passive diffusion.

Table 3: Representative Data Table for In Vitro Permeability of Hypothetical this compound Analogues

| Compound ID | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | PAMPA Permeability (10⁻⁶ cm/s) |

|---|---|---|

| Analogue 1 | 15.2 | 20.5 |

| Analogue 2 | 0.5 | 1.2 |

| Analogue 3 | 8.9 | 12.3 |

| High Permeability Control | > 10 | > 15 |

| Low Permeability Control | < 1 | < 1 |

Note: This table is illustrative and does not represent actual experimental data for the specified compounds.

While no specific experimental data for this compound and its analogues is currently available in the public domain, the methodologies described above represent the standard industry practices for evaluating the key pharmacokinetic properties of novel chemical entities. The generation of such data would be a crucial step in the preclinical development of this class of compounds.

Advanced Applications and Future Directions in Biphenyl 4 Sulfonylamino Acetic Acid Research

Prodrug Design and Delivery Strategies for Enhanced Bioavailability

The clinical utility of a therapeutic agent is often dictated by its bioavailability—the extent and rate at which the active substance is absorbed and becomes available at the site of action. For compounds like (Biphenyl-4-sulfonylamino)-acetic acid, which possess structural motifs such as a carboxylic acid group, low aqueous solubility or poor membrane permeability can present significant challenges. nih.gov Prodrug design is a well-established strategy to overcome these pharmacokinetic hurdles. nih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. mdpi.com

For this compound, the carboxylic acid moiety is a prime target for chemical modification to create ester, amide, or carbonate linkages. These modifications can enhance lipophilicity, thereby improving absorption across the gastrointestinal tract. researchgate.net For instance, esterification with various alcohols could yield prodrugs that are hydrolyzed by ubiquitous esterase enzymes in the blood and tissues, ensuring the release of the parent compound. nih.gov

A review of current scientific literature indicates that while the principles of prodrug design are broadly applicable, specific studies detailing the synthesis and evaluation of prodrugs for this compound have not been published. The exploration of such strategies remains a prospective area for enhancing the therapeutic potential of this molecule.

Table 1: Hypothetical Prodrug Strategies for this compound

| Prodrug Type | Potential Pro-Moiety | Target Enzyme | Potential Advantage |

|---|---|---|---|

| Ester Prodrug | Alkyl or Aryl Alcohols | Carboxylesterases | Increased lipophilicity, enhanced membrane permeability. |

| Amino Acid Conjugate | Glycine (B1666218), Alanine, etc. | Peptidases, Amino Acid Transporters | Improved solubility, potential for targeted uptake via amino acid transporters. mdpi.com |

| Glyceride Prodrug | Mono- or Diglycerides | Lipases | Masking of the carboxylic acid group to reduce potential GI toxicity and improve absorption. niscpr.res.in |

Development as Chemical Probes for Elucidating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function within a complex biological system. nih.govnih.gov The development of this compound into a chemical probe could provide invaluable tools for target validation and mechanism-of-action studies. nih.gov This process typically involves modifying the core structure to incorporate a reporter tag—such as a fluorescent group, a biotin tag for affinity purification, or a photo-reactive group for covalent labeling—without significantly disrupting its binding to the intended target.

Given the biphenyl-sulfonamide scaffold, which is known to interact with various biological targets, derivatives of this compound could be synthesized to probe these interactions. For example, an azide or alkyne handle could be introduced onto the biphenyl (B1667301) ring system. This would allow for the use of bioorthogonal chemistry, such as "click chemistry," to attach reporter tags after the probe has interacted with its target within a cellular lysate or even in living cells.

Currently, there is no published research describing the specific development and application of this compound as a chemical probe. This represents a significant opportunity for chemical biologists to create new tools to investigate pathways potentially modulated by this class of compounds. olemiss.edu

Table 2: Potential Modifications for Developing this compound-Based Chemical Probes

| Modification Type | Functional Group to Add | Intended Use |

|---|---|---|

| Affinity Tagging | Biotin | Pull-down assays to identify binding partners from cell lysates. |

| Fluorescence Labeling | Fluorophore (e.g., Fluorescein, Rhodamine) | Visualization of target localization and engagement via microscopy. |

| Photo-affinity Labeling | Benzophenone, Diazirine | Covalent cross-linking to the target protein upon UV irradiation for definitive target identification. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

While the application of AI in pharmaceutical research is widespread, specific studies detailing the use of AI or ML models in the discovery or development pipeline for this compound are not yet available in the public domain. The application of these powerful computational tools is a clear future direction for efficiently exploring the chemical space around this scaffold.

Table 3: Potential AI/ML Applications in the Study of this compound

| AI/ML Application | Predicted Parameter/Outcome | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., IC50) | Prioritization of derivatives for synthesis and testing. |

| ADMET Prediction | Solubility, Permeability, Metabolic Stability, Toxicity | Early-stage deselection of candidates with poor pharmacokinetic or safety profiles. |

| Generative Modeling | Novel molecular structures with optimized properties | Discovery of new, patentable chemical entities with improved efficacy. |

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The multifaceted challenges of modern drug discovery necessitate collaborative and interdisciplinary research. The future development of this compound and its derivatives would benefit immensely from such initiatives. A successful research program would require a convergence of expertise from various scientific disciplines.

Currently, there are no documented large-scale, publicly funded consortia or industry-academia partnerships specifically centered on this compound. Establishing such initiatives would be a crucial step in accelerating the translation of this compound from a laboratory curiosity to a potential therapeutic agent. The discovery of novel biphenyl-sulfonamide analogues as inhibitors of targets like the NLRP3 inflammasome highlights the potential of this chemical class and underscores the value of collaborative efforts in exploring it. nih.gov

Table 4: Key Disciplines for Interdisciplinary Research on this compound

| Discipline | Contribution |

|---|---|

| Medicinal Chemistry | Synthesis of analogues, prodrugs, and chemical probes. |

| Computational Chemistry & AI | Molecular modeling, virtual screening, predictive modeling. |

| Pharmacology & Cell Biology | In vitro and in vivo testing, mechanism of action studies. |

| Structural Biology | X-ray crystallography or cryo-EM to determine target-ligand interactions. |

Q & A

Q. What are the key synthetic routes for (Biphenyl-4-sulfonylamino)-acetic acid, and how can reaction conditions be optimized?

Synthesis typically involves sulfonylation of biphenyl-4-amine derivatives followed by coupling with acetic acid moieties. For example, analogous sulfonamide derivatives (e.g., 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid) are synthesized via coupling reactions under controlled pH and temperature to minimize side products . Optimization may include using anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance yield. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC, as demonstrated in studies on structurally related sulfonamides .

Q. How is the purity and structural integrity of this compound validated?

- Melting Point Analysis : The compound’s purity is assessed by comparing experimental melting points (e.g., 156–160°C for 4-Biphenylacetic acid derivatives) to literature values .

- Spectroscopic Characterization : NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, acetic acid C=O at ~1700 cm⁻¹).

- Chromatographic Methods : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures homogeneity, as applied to similar compounds like 3-cyano-3,3-diphenylpropanoic acid .

Q. What are the primary pharmacological mechanisms associated with this compound?

this compound derivatives exhibit anti-inflammatory properties via γ-aminobutyric acid (GABA) receptor modulation, as observed in structurally analogous 4-Biphenylacetic acid . Functional blockade of GABA receptors by sulfonamide interactions may reduce neuronal excitability, though in vitro electrophysiological assays (e.g., patch-clamp recordings) are required to validate this mechanism .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the compound’s conformational stability?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights. For example, analogous compounds like 2-(Biphenyl-4-yloxy)acetic acid form hydrogen-bonded dimers in crystal lattices, stabilizing the structure . Refinement protocols (e.g., isotropic/anisotropic displacement parameters for H atoms) ensure accuracy, as applied in studies on sulfonamide derivatives . Discrepancies in reported melting points or solubility may arise from polymorphism, necessitating differential scanning calorimetry (DSC) for phase analysis .

Q. What methodologies are effective for studying inclusion complexes with cyclodextrins?

- Preparation : Ethanol solutions of the compound are added dropwise to aqueous β-cyclodextrin under controlled temperature (e.g., 50°C) and stirred for 6 hours .

- Characterization : Phase-solubility diagrams and NMR titration experiments quantify binding constants. For instance, β-cyclodextrin inclusion complexes of biphenyl derivatives enhance aqueous solubility by 3–5 fold, critical for bioavailability studies .

Q. How can metabolic pathways and enzyme interactions be systematically analyzed?

- In Vitro Microsomal Assays : Liver microsomes (human/rat) incubated with the compound identify metabolites via LC-MS/MS. For example, hydroxylation at biphenyl rings is common in phenylacetic acid derivatives .

- Enzyme Inhibition Profiling : Probe substrates (e.g., CYP450 isoforms) assess competitive inhibition. Studies on 4-hydroxyphenylacetic acid show dose-dependent effects on cytochrome P450 activity, requiring Michaelis-Menten kinetics for validation .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy or inline pH probes ensures consistency.

- Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) optimizes parameters like reaction temperature and stoichiometry .

Data Contradictions and Resolution

Q. Discrepancies in reported anti-inflammatory efficacy: How to reconcile in vitro vs. in vivo results?

- In Vitro : Assays (e.g., COX-1/COX-2 inhibition) may show high potency, but poor pharmacokinetics (e.g., rapid hepatic clearance) reduce in vivo efficacy.

- Resolution : Pharmacokinetic-pharmacodynamic (PK/PD) modeling, paired with metabolite profiling (e.g., plasma LC-MS), identifies bioavailability bottlenecks .

Analytical Reference Data

| Parameter | Method | Example Value | Source |

|---|---|---|---|

| Melting Point | DSC | 156–160°C | |

| LogP | HPLC | 2.8 (predicted) | |

| Binding Constant (β-CD) | Phase-solubility | 1.2 × 10³ M⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.